molecular formula C25H26N2O3S B2367072 4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1029794-84-0

4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2367072
CAS No.: 1029794-84-0
M. Wt: 434.55
InChI Key: QLOSOZZDWGYWIO-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e][1,2,4]thiadiazine 1,1-dioxide family, characterized by a fused benzene-thiadiazine ring system with two sulfone oxygen atoms. The molecule features a 4-(tert-butyl)benzyl group at position 4 and a p-tolyl (4-methylphenyl) substituent at position 2 (Figure 1). These substituents confer distinct steric and electronic properties:

  • The p-tolyl group contributes aromatic stacking interactions, which may influence binding affinity in biological systems.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-18-9-15-21(16-10-18)27-24(28)26(22-7-5-6-8-23(22)31(27,29)30)17-19-11-13-20(14-12-19)25(2,3)4/h5-16H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOSOZZDWGYWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O4SC_{25}H_{25}N_{3}O_{4}S, with a molecular weight of 463.6 g/mol . The structure features a thiadiazine ring which is integral to its biological activity.

Antimicrobial Activity

Thiadiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance:

  • Mechanism : The action mechanism often involves disruption of microbial cell walls or interference with protein synthesis.
  • Case Study : A study demonstrated that thiadiazine derivatives showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Thiadiazine compounds have also shown promise as anti-inflammatory agents:

  • Mechanism : They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Research Findings : In vivo studies reported a reduction in edema in animal models when treated with thiadiazine derivatives.

Anticancer Properties

Emerging data suggest that this class of compounds may possess anticancer properties:

  • Mechanism : Thiadiazines can induce apoptosis in cancer cells through various pathways, including the activation of caspases.
  • Case Study : In vitro studies indicated that certain thiadiazine derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as chemotherapeutic agents.

Comparative Biological Activity Table

Activity TypeMechanism of ActionExample Studies
AntimicrobialDisruption of cell wallsEffective against S. aureus, E. coli
Anti-inflammatoryCOX inhibitionReduced edema in animal models
AnticancerInduction of apoptosisInhibition of MCF-7 and HeLa cell lines

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. Studies have shown that certain synthesized thiadiazole derivatives demonstrate potent antibacterial and antifungal activities against various strains of bacteria and fungi. For instance:

  • Antibacterial Activity : Compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, revealing varying degrees of effectiveness.
  • Antifungal Activity : The compounds also showed activity against fungi such as Aspergillus niger and Aspergillus fumigatus .

Anticancer Potential

Thiadiazine derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structural variations in thiadiazines can significantly influence their cytotoxic effects against different cancer cell lines .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by Mahendrasinh et al. synthesized several new thiadiazole derivatives and evaluated their antimicrobial activities. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. The results indicated that specific compounds exhibited higher antibacterial activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents from thiadiazine derivatives .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of thiadiazine compounds on human cancer cell lines. The study revealed that certain derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy development. The mechanism was linked to the activation of caspases involved in apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The benzo[e][1,2,4]thiadiazine 1,1-dioxide core is shared among several derivatives, but substituent variations critically modulate properties (Table 1):

Compound Name Position 4 Substituent Position 2 Substituent Key Properties/Activity Reference
Target Compound 4-(tert-Butyl)benzyl p-Tolyl High lipophilicity (estimated logP: ~4.2) -
7-Chloro-2-propyl-... () H Propyl Antiparasitic (broad-spectrum)
7-Chloro-2-(prop-2-yn-1-yl)-... () H Propargyl Mp: 251–253°C; Antitrypanosomatidic
4-(3-Methylbenzyl)-2-(p-tolyl)-... () 3-Methylbenzyl p-Tolyl Structural analog; no activity data
USP Torsemide Related Compound E () Pyrido[4,3-e] fused ring m-Tolyl Pharmacopeial impurity; CA inhibition

Table 1. Substituent-driven variations in benzo[e][1,2,4]thiadiazine 1,1-dioxides.

Physicochemical Properties

  • Melting Points : Propargyl-substituted derivatives (e.g., ) exhibit higher melting points (~250°C) due to rigid π-conjugation, whereas alkyl chains (e.g., propyl in ) lower thermal stability .
  • Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., propyl), as observed in related sulfonamides .

Key Research Findings

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl in ): Increase reactivity for further functionalization.
    • Bulky Groups (e.g., tert-butyl): Improve metabolic stability but may reduce solubility .
  • Machine Learning Insights : High-throughput screening () identifies thiadiazine derivatives as promising antiparasitic candidates with low toxicity .

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